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The landscape of therapeutic drug monitoring (TDM) for antiepileptic drugs (AEDs) is

undergoing a significant transformation with the increasing adoption of dried blood spot (DBS)

sampling. This minimally invasive technique offers a patient-centric alternative to traditional

venous blood draws, simplifying sample collection, transport, and storage, thereby enhancing

medication adherence and optimizing treatment outcomes for individuals with epilepsy.

Dried blood spot sampling involves collecting a small volume of capillary blood, typically from a

finger prick, onto a specialized filter card. This method presents numerous advantages over

conventional venipuncture, including reduced patient anxiety, the feasibility of at-home sample

collection, and decreased biohazard risks.[1][2] Furthermore, AEDs have demonstrated notable

stability in DBS samples, with many remaining stable for at least 30 days at room temperature.

[1][3]

The analytical method of choice for quantifying AEDs from DBS samples is liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5][6] This highly sensitive and

specific technique allows for the simultaneous measurement of multiple AEDs and their

metabolites from a single, small blood spot.

Experimental Workflow for AED Analysis using DBS
The overall process for analyzing antiepileptic drugs from dried blood spot samples involves

several key stages, from sample collection to data analysis.
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Fig 1. A generalized workflow for the analysis of antiepileptic drugs from dried blood spot
samples.

Detailed Protocols
The following protocols provide a detailed methodology for the key experiments involved in the

analysis of AEDs from DBS samples.

Protocol 1: Dried Blood Spot Sample Collection and
Preparation

Materials:

Lancets for finger pricking

Alcohol swabs

Sterile gauze

Whatman 903 or equivalent filter paper cards[4][7]

Drying rack

Gas-impermeable storage bags with desiccant

Procedure:

1. Clean the finger (typically the side of the fingertip) with an alcohol swab and allow it to air

dry completely.
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2. Prick the finger with a sterile lancet.

3. Wipe away the first drop of blood with sterile gauze.

4. Allow a second, large drop of blood to form.

5. Gently touch the filter paper to the drop of blood, allowing the blood to soak through and

fill the pre-printed circle. Avoid "milking" the finger.

6. Allow the DBS card to air dry in a horizontal position on a drying rack for a minimum of 2-3

hours at ambient temperature, away from direct sunlight.

7. Once completely dry, place the DBS card in a gas-impermeable bag with a desiccant for

storage and/or transport.

Protocol 2: Extraction of Antiepileptic Drugs from DBS
Materials:

DBS puncher (e.g., 3 mm diameter)

96-well microplate

Extraction solvent (e.g., acetonitrile or methanol/water solution)[1][4]

Internal Standard (IS) solution (containing stable isotope-labeled analogs of the AEDs)

Orbital shaker

Centrifuge

Procedure:

1. Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.[1]

2. To each well containing a DBS disc, add the extraction solvent containing the internal

standard. A common choice is acetonitrile due to its high extraction efficiency for a broad

range of AEDs.[1]
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3. Seal the plate and place it on an orbital shaker for a specified time (e.g., 30 minutes) to

facilitate the extraction of the drugs from the filter paper.

4. Following extraction, centrifuge the plate to pellet the filter paper disc and any precipitated

proteins.

5. Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
Instrumentation:

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Chromatographic Conditions (Example):

Column: A C18 analytical column is commonly used.[5]

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with

0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5]

Flow Rate: A typical flow rate is between 0.4 and 0.65 mL/min.[5]

Injection Volume: A small volume of the extracted sample (e.g., 5-10 µL) is injected.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray ionization (ESI), either in positive or negative mode

depending on the specific AEDs.

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity, monitoring specific precursor-to-product ion transitions for each AED and its

internal standard.

Quantitative Method Validation
The reliability of AED quantification from DBS samples is established through rigorous method

validation. The following tables summarize typical validation parameters for several common
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AEDs.

Table 1: Accuracy and Precision of AED Quantification from DBS

Antiepile
ptic Drug

Concentr
ation
Range

Intra-day
Accuracy
(%)

Inter-day
Accuracy
(%)

Intra-day
Precision
(%CV)

Inter-day
Precision
(%CV)

Referenc
e

Carbamaz

epine

Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Lamotrigin

e

Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Levetiracet

am

Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Valproic

Acid

Therapeuti

c Range

83.5 -

107.4
- 2.9 - 10.5 2.9 - 10.5 [4]

Phenytoin
Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Topiramate
Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Oxcarbaze

pine

Therapeuti

c Range
85.9 - 113 85.9 - 113 ≤ 12 ≤ 12 [5]

Accuracy is often reported as the percentage of the measured value to the spiked value, while

precision is expressed as the coefficient of variation (%CV).

Table 2: Extraction Efficiency and Stability of AEDs in DBS
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Antiepileptic
Drug

Extraction
Efficiency (%)

Stability at
Room Temp.

Stability at
40°C

Reference

Carbamazepine 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Lamotrigine 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Levetiracetam 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Phenytoin 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Topiramate 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Oxcarbazepine 69.0 - 92.4 Stable for 7 days Stable for 7 days [5]

Extraction efficiency can vary based on the specific solvent and protocol used. An acetonitrile-

based extraction method has been shown to be highly efficient for a wide range of AEDs.[1]

Logical Relationship of Key Validation Parameters
The validation of a bioanalytical method using DBS is a multi-faceted process where several

parameters are interconnected to ensure the reliability of the results.
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Fig 2. The interplay of key validation parameters for reliable AED quantification from DBS.

Addressing Challenges and Future Perspectives
While DBS offers significant advantages, it is essential to consider potential challenges. The

hematocrit effect, where the viscosity of blood can influence the spot size and analyte

distribution, is a critical factor that needs to be addressed during method development and
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validation.[7][8] Using a fixed-volume sampling approach or punching the entire spot can help

mitigate this effect.[8]

The correlation between drug concentrations in DBS (whole blood) and traditional plasma

samples is another important consideration for clinical interpretation. For many AEDs, a strong

correlation has been demonstrated, supporting the clinical utility of DBS for therapeutic

monitoring.[4][9]

In conclusion, the use of dried blood spot sampling, coupled with robust LC-MS/MS analysis,

represents a significant advancement in the therapeutic drug monitoring of antiepileptic drugs.

This approach not only improves the convenience and accessibility of testing for patients but

also provides clinicians with valuable data to personalize treatment and enhance the

management of epilepsy. As the technology continues to evolve, DBS is poised to become a

standard of care in various clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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